4-[[3-Chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid
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Overview
Description
4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C17H10ClF2NO4S This compound is characterized by the presence of a benzothiophene ring, a difluoromethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid typically involves multiple stepsThe final step involves the coupling of the benzothiophene derivative with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(difluoromethoxy)benzoic acid
- 4-(difluoromethoxy)benzoic acid
- 3-chloro-6-(difluoromethoxy)benzothiophene
Uniqueness
4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is unique due to its combination of functional groups and the presence of both a benzothiophene ring and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
CAS No. |
7167-34-2 |
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Molecular Formula |
C17H10ClF2NO4S |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
4-[[3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C17H10ClF2NO4S/c18-13-11-6-5-10(25-17(19)20)7-12(11)26-14(13)15(22)21-9-3-1-8(2-4-9)16(23)24/h1-7,17H,(H,21,22)(H,23,24) |
InChI Key |
XAONCRQTSIZVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
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